physicochemical properties of Spiro[4.5]decane-8-carboxylic acid
physicochemical properties of Spiro[4.5]decane-8-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Characterization of Spiro[4.5]decane-8-carboxylic acid
Introduction: The Spirocyclic Scaffold in Modern Chemistry
Spirocyclic systems, characterized by two rings sharing a single carbon atom, are of significant interest in medicinal chemistry and materials science. Their rigid, three-dimensional architecture provides a unique conformational landscape that can be exploited to enhance binding affinity, selectivity, and metabolic stability in drug candidates. Spiro[4.5]decane-8-carboxylic acid (C₁₁H₁₈O₂) is a key exemplar of this structural class, combining a spirocyclic hydrocarbon framework with a carboxylic acid functional group, making it a valuable building block for creating novel chemical entities.
This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the essential . Rather than merely listing data, we will delve into the causality behind the experimental methodologies used for their determination. This approach ensures a deep understanding of not just what the properties are, but how they are reliably measured and why these measurements are critical for predicting a compound's behavior in biological and formulation contexts.
Molecular and Structural Properties
The foundational properties of a molecule are dictated by its structure. Spiro[4.5]decane-8-carboxylic acid, with a molecular weight of 182.26 g/mol , consists of a cyclopentane ring fused to a cyclohexane ring at a quaternary carbon. The carboxylic acid moiety is attached to the 8-position of the cyclohexane ring.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₈O₂ | PubChem[1] |
| Molecular Weight | 182.26 g/mol | PubChem[1][2] |
| InChIKey | NOHIIJZANZJPGI-UHFFFAOYSA-N | PubChem[1] |
| Canonical SMILES | C1CCC2(C1)CCC(CC2)C(=O)O | PubChem[1] |
| CAS Number | 19027-23-7 | ChemicalBook[3] |
Note: The data presented in the following sections are based on established analytical protocols. Specific experimental values for Spiro[4.5]decane-8-carboxylic acid are not widely published and should be determined empirically using the methods described.
Thermal Properties: Melting Point Determination
The melting point (Tm) is a critical indicator of a compound's purity and lattice energy. For crystalline solids, a sharp melting range typically signifies high purity. Differential Scanning Calorimetry (DSC) is the gold-standard technique for this measurement, offering high precision and additional thermodynamic information.[4][5][6]
Expertise & Causality: Why DSC?
Unlike simple capillary methods, DSC measures the heat flow required to raise the sample's temperature compared to an inert reference.[6] This "differential" measurement produces a thermogram showing an endothermic peak as the substance melts. The peak's onset temperature provides a highly reproducible Tm, while the peak's area corresponds to the enthalpy of fusion (ΔHfus), the energy required to break the crystal lattice.[7][8] A broad peak often indicates the presence of impurities, making DSC a powerful tool for purity assessment.[8]
Experimental Protocol: Melting Point Determination by DSC
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Instrument Calibration: Calibrate the DSC instrument's temperature and enthalpy scales using certified reference standards, such as indium (Tm = 156.6 °C).[5] This step is crucial for data accuracy and trustworthiness.
-
Sample Preparation: Accurately weigh 2-5 mg of Spiro[4.5]decane-8-carboxylic acid into a standard aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact and contain the sample.[5]
-
Reference Preparation: Prepare an empty, crimped aluminum pan to serve as the reference.
-
Analysis Conditions: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.
-
Thermal Program: Equilibrate the cell at a temperature well below the expected melting point (e.g., 25 °C). Ramp the temperature at a controlled rate, typically 2-10 °C/min, to a temperature well above the melting transition (e.g., 200 °C).[8] A slower ramp rate generally provides better resolution.
-
Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to determine the onset temperature of the melting endotherm, which is reported as the melting point. The integrated area of the peak yields the heat of fusion.
Workflow for DSC Analysis
Caption: Workflow for Melting Point Determination using DSC.
Solubility Profile: A Key Predictor of Bioavailability
Solubility is a fundamental property that influences a compound's dissolution rate, absorption, and ultimately, its bioavailability. It is typically assessed in aqueous buffers (relevant to physiological conditions) and organic solvents like dimethyl sulfoxide (DMSO), which is a standard solvent for creating stock solutions in high-throughput screening.[9][10]
Expertise & Causality: Kinetic vs. Thermodynamic Solubility
It is important to distinguish between kinetic and thermodynamic solubility. Kinetic solubility, often measured by adding a DMSO stock solution to an aqueous buffer, reflects the concentration before a compound precipitates from a supersaturated solution.[11] Thermodynamic solubility is the true equilibrium value, measured by agitating an excess of solid compound in a solvent over an extended period.[11][12] For early-stage drug discovery, kinetic solubility in DMSO is a pragmatic first pass.
Experimental Protocol: Kinetic Solubility in DMSO
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Stock Solution Preparation: Prepare a high-concentration stock solution of Spiro[4.5]decane-8-carboxylic acid (e.g., 100 mM) in anhydrous DMSO.[9] Using anhydrous DMSO is critical as it is highly hygroscopic, and water contamination can affect solubility.[9]
-
Dissolution: Vortex the mixture vigorously for 1-2 minutes to ensure complete dissolution.[9] Gentle warming can be applied if necessary, but the solution must be returned to room temperature before assessment.
-
Visual Inspection: A clear solution with no visible particulates indicates solubility at that concentration. This is the simplest and most direct assessment.
-
Confirmation by ¹H NMR: To confirm solubility and rule out the presence of fine, suspended solids, a diluted sample (e.g., 1 mM) can be analyzed by ¹H NMR.[9] The presence of sharp, well-defined peaks corresponding to the compound confirms it is fully dissolved.
Workflow for Solubility Assessment
Caption: Workflow for Kinetic Solubility Determination in DMSO.
Acidity Constant (pKa): The Driver of Ionization
The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For Spiro[4.5]decane-8-carboxylic acid, the pKa of the carboxylic acid group dictates its charge state at physiological pH (~7.4). This is paramount, as the ionization state affects solubility, permeability across cell membranes, and binding to biological targets.
Expertise & Causality: Why Potentiometric Titration?
Potentiometric titration is a highly accurate and reliable method for determining pKa.[13] It involves monitoring the pH of a solution of the acid as a standardized base (e.g., NaOH) is incrementally added. The resulting titration curve (pH vs. volume of titrant) shows a sharp inflection point at the equivalence point, where all the acid has been neutralized. According to the Henderson-Hasselbalch equation, the pH at the half-equivalence point (where half of the acid has been neutralized) is equal to the pKa.[13]
Experimental Protocol: pKa Determination by Potentiometric Titration
-
System Calibration: Calibrate a pH meter using at least two standard buffers (e.g., pH 4.01 and 7.00) to ensure accurate pH measurements. This is a self-validating step critical for trustworthiness.[13]
-
Sample Preparation: Accurately weigh a sample of Spiro[4.5]decane-8-carboxylic acid and dissolve it in a known volume of deionized water. Gentle warming may be used to aid dissolution, but the solution must be cooled to room temperature before titration.[13] A co-solvent like ethanol may be required if aqueous solubility is low.
-
Titration: Place the pH electrode in the stirred sample solution. Add a standardized solution of NaOH (e.g., 0.1 M) in small, precise increments using a burette.
-
Data Collection: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.
-
Data Analysis: Plot the measured pH versus the volume of NaOH added.
-
Determine the equivalence point from the steepest part of the curve (the inflection point).
-
Determine the volume of NaOH at the half-equivalence point (half the volume of the equivalence point).
-
The pH value at the half-equivalence point is the experimental pKa of the carboxylic acid.[13]
-
Data Relationship for pKa Determination
Caption: Logical Flow for Determining pKa from Titration Data.
Summary of Physicochemical Properties
The following table summarizes the key . Note that experimental values are placeholders and must be determined, while computed values provide an initial estimate.
| Parameter | Predicted/Placeholder Value | Method of Determination | Significance in Drug Development |
| Melting Point (Tm) | To be determined | Differential Scanning Calorimetry (DSC) | Purity indicator; affects stability and formulation. |
| Aqueous Solubility | To be determined | Shake-Flask Method | Governs dissolution rate and bioavailability. |
| DMSO Solubility | >10 mM (Typical Target) | Kinetic Solubility Assay | Essential for preparing stock solutions for screening. |
| pKa | ~4.5 - 5.0 (Typical for alkyl COOH) | Potentiometric Titration | Determines ionization state, impacting solubility and permeability.[14] |
| LogP (XlogP3) | 3.4 (Computed) | Computational Model (PubChem) | Predicts lipophilicity and membrane permeability. |
Conclusion
Spiro[4.5]decane-8-carboxylic acid is a valuable scaffold for chemical innovation. A thorough understanding of its physicochemical properties—melting point, solubility, and pKa—is not an academic exercise but a prerequisite for its successful application in research and drug development. The experimental protocols detailed in this guide provide a robust framework for obtaining reliable, high-quality data. By grounding experimental choices in scientific causality and ensuring methodological rigor through calibration and controls, researchers can confidently characterize this and other novel compounds, accelerating the journey from molecular design to functional application.
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